Disodium 2-sulfolaurate
Description
Structure
2D Structure
Properties
CAS No. |
38841-48-4 |
|---|---|
Molecular Formula |
C12H22Na2O5S |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
disodium;2-sulfonatododecanoate |
InChI |
InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
KKGXXVNMUUFEDZ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS No. |
38841-48-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Disodium 2 Sulfolaurate
Historical Development of Alpha-Sulfonated Fatty Acid Synthesis
The journey of alpha-sulfo fatty methyl ester sulfonates (α-MES), the precursors to compounds like disodium (B8443419) 2-sulfolaurate, began with fundamental studies in the 1950s. researchgate.net However, it wasn't until the 1980s that they were recognized as a distinct class of surfactants. researchgate.net The initial stages of development were fraught with technical challenges that hindered their commercial viability. researchgate.net Over five decades of extensive research and development were necessary to resolve these impediments, leading to significant improvements in sulfonation, bleaching, neutralization, and drying processes. researchgate.net These advancements have enabled the production of α-MES with high active content, low di-salt content, and excellent color, paving the way for their use in various applications.
Contemporary Synthetic Pathways
The modern synthesis of disodium 2-sulfolaurate is a well-defined, multi-stage process that begins with lauric acid, a saturated fatty acid commonly sourced from coconut or palm kernel oil. smolecule.com The primary route involves the esterification of lauric acid, followed by sulfonation of the resulting ester and a final neutralization step to yield the disodium salt.
The first step in the synthesis is the conversion of lauric acid to its corresponding methyl ester, methyl laurate. This is typically achieved through an esterification reaction with methanol (B129727). google.com Various catalysts can be employed for this reaction, including conventional mineral acids like sulfuric acid. google.com More contemporary approaches utilize ionic liquid catalysts, such as 1-methyl-2-pyrrolidonium hydrogen sulfate (B86663), which can offer advantages like reduced corrosion and lower reaction temperatures. smolecule.com The reaction is generally carried out under anhydrous conditions to drive the equilibrium towards the product, as the formation of water is a byproduct. smolecule.com
A study on the esterification of lauric acid with methanol using methanesulfonic acid (MSA) as a catalyst found that a molar ratio of lauric acid to methanol of 5:1 at 70°C for one hour resulted in a high conversion rate of 97.5%. google.com Another optimized process using an ionic liquid catalyst reported a 98.58% conversion at 70°C with a methanol-to-acid molar ratio of 7.68:1 and 5.23% (by mass) of the catalyst in approximately 2.27 hours. smolecule.com
The sulfonation of the fatty acid methyl ester is the critical step that introduces the sulfonate group at the alpha-position of the carboxyl group. The most common industrial method involves the reaction of the methyl ester with gaseous sulfur trioxide (SO₃) in a falling film reactor. arxiv.org This process is complex and involves the formation of a 1:2 adduct of the methyl ester and SO₃ as a key intermediate. The reaction is highly exothermic, and precise temperature control is essential to prevent discoloration and the formation of byproducts.
The reaction mechanism is believed to proceed through the initial formation of a mixed anhydride, which activates the alpha-carbon, making it susceptible to attack by a second molecule of SO₃. industrialchemicals.gov.au The subsequent rearrangement of this di-adduct, which is the rate-limiting step, liberates one molecule of SO₃ and forms the methyl ester sulfonic acid. arxiv.org
Alternative sulfonating agents include chlorosulfonic acid (ClSO₃H). buct.edu.cn This method can be suitable for smaller-scale synthesis but produces hydrochloric acid (HCl) as a byproduct, which requires special handling and corrosion-resistant equipment. The reaction with chlorosulfonic acid involves the abstraction of a proton from the α-carbon of the fatty acid methyl ester, creating a nucleophilic carbon that then attacks the sulfur atom of the chlorosulfonic acid. google.com
The final step in the synthesis is the neutralization of the acidic methyl ester sulfonic acid to form the stable this compound. This is typically carried out using an alkaline solution, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). smolecule.commdpi.com The neutralization process must be carefully controlled to achieve the desired pH, typically between 6 and 8, to ensure the formation of the disodium salt while minimizing the hydrolysis of the ester group, which can lead to the formation of unwanted byproducts. smolecule.commdpi.com
The neutralization can be performed in an alcohol medium, such as methanol, which helps to control the reaction and maintain a homogenous mixture. smolecule.com Continuous loop reactors are often employed in industrial settings to provide efficient mixing and temperature control during neutralization. smolecule.com
Optimization of Reaction Conditions and Yields
Maximizing the yield of high-purity this compound requires careful optimization of the reaction parameters at each stage of the synthesis.
For the esterification step, key variables include the molar ratio of alcohol to fatty acid, catalyst concentration, reaction temperature, and time. As indicated by research, high conversion rates can be achieved by optimizing these factors. smolecule.comgoogle.com
In the sulfonation stage, the molar ratio of the sulfonating agent to the fatty acid methyl ester is a critical parameter. For instance, using a sulfur trioxide-to-ester molar ratio of 1.2 at 85°C in a falling-film microreactor, followed by an aging period at 90°C, has been shown to yield a product with a high content of the desired α-sulfonated product (86.3%) and a low percentage of the disodium salt byproduct (1.2%). smolecule.com When using chlorosulfonic acid, a molar ratio of methyl ester to chlorosulfonic acid of 1:1.2, an aging time of 60 minutes, and the use of 20% methanol in the subsequent re-esterification step have been found to produce a light-colored product with over 80% purity. buct.edu.cn
During neutralization , the temperature and pH are crucial for maximizing the yield of the desired surfactant and minimizing the formation of impurities like dimethyl sulfate (DMS). google.com Maintaining a neutralization temperature between 40°C and 60°C and a pH between 6 and 8 is generally preferred. google.com The concentration of the alkaline solution and the presence of an alcohol medium also play significant roles in achieving high yields. google.com
Interactive Data Table: Optimized Reaction Parameters for MES Synthesis Users can filter and sort the data to compare different synthetic approaches.
| Stage | Reactants | Catalyst | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Time (hours) | Reported Yield/Conversion | Reference |
| Esterification | Lauric Acid, Methanol | Methanesulfonic Acid | 5:1 | 70 | 1 | 97.5% Conversion | google.com |
| Esterification | Lauric Acid, Methanol | Ionic Liquid | 7.68:1 | 70 | 2.27 | 98.58% Conversion | smolecule.com |
| Sulfonation | Methyl Ester, SO₃ | - | 1.2:1 (SO₃:Ester) | 85 | 0.33 (plus aging) | 86.3% α-product | smolecule.com |
| Sulfonation | Methyl Ester, Chlorosulfonic Acid | - | 1.2:1 (Acid:Ester) | 70 | 3 | 88.2% Yield | researchgate.net |
| Sulfonation | Methyl Ester, Sodium Bisulfite | - | 1.2:1 (Sulfite:Ester) | 90 | 3 | 79.4% Yield | researchgate.net |
Purification Techniques and Purity Assessment
Achieving a high degree of purity is essential for the performance and application of this compound. Several purification techniques are employed throughout the manufacturing process.
Bleaching is often performed after the sulfonation step to remove colored impurities that can form during the reaction. smolecule.com Hydrogen peroxide is a common bleaching agent used for this purpose. smolecule.com
Solvent extraction can be used after neutralization to separate unreacted starting materials and byproducts. For example, a biphasic system of water and ethyl acetate (B1210297) can effectively separate unreacted methyl laurate and sodium sulfate.
Crystallization is another effective method for purification. Repeated crystallization from a solvent like ethanol (B145695) can significantly increase the active content of the product, with purities reaching up to 99%. researchgate.net The crystallized product typically has low moisture content. researchgate.net
Flash evaporation is an industrial technique used to remove residual solvents, such as methanol, and water from the final product paste. smolecule.com
The purity of the final product is assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying the active ingredient and identifying impurities. Gas Chromatography-Flame Ionization Detection (GC-FID) is used to analyze the fatty acid methyl ester composition of the starting material and any unreacted esters in the final product. researchgate.net Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the chemical structure of the synthesized compound by identifying the characteristic functional groups. researchgate.net Titration methods can also be used to determine the active component content. researchgate.net
Derivatization and Structural Analogues
The modification of this compound's structure has led to the development of various derivatives and analogues with tailored properties for specific applications. These modifications primarily involve altering the ester group or the fatty acid chain, resulting in a class of compounds known as alpha-sulfonated fatty acid esters (α-SFEs). This section explores the synthesis and characteristics of a key derivative, sodium methyl 2-sulfolaurate, and provides an overview of other related α-SFEs.
Synthesis and Characteristics of Sodium Methyl 2-Sulfolaurate
Sodium methyl 2-sulfolaurate (C12-MES) is a prominent anionic surfactant derived from lauric acid. smolecule.comessentialsbycatalina.com Its synthesis and unique properties have made it a subject of significant research and commercial interest, particularly as a high-performance, biodegradable surfactant. sci-hub.setiiips.com
The synthesis of sodium methyl 2-sulfolaurate is typically a multi-step process involving esterification, sulfonation, and neutralization. buct.edu.cn
Esterification: The process begins with the esterification of lauric acid with methanol to produce methyl laurate. smolecule.com Lauric acid is a renewable resource, often sourced from coconut or palm kernel oil. smolecule.comontosight.ai
Sulfonation: The methyl laurate is then sulfonated at the alpha-carbon position. Common sulfonating agents include sulfur trioxide (SO₃) and chlorosulfonic acid. smolecule.combuct.edu.cn The reaction with SO₃ first forms an adduct which then rearranges to the α-sulfonated product. researchgate.net Controlling the reaction conditions, such as the molar ratio of reactants and the reaction temperature, is crucial to maximize the yield of the desired product and minimize by-products. buct.edu.cngoogle.com
Neutralization: The resulting sulfonic acid intermediate is neutralized with an alkali, typically sodium hydroxide or sodium carbonate, to form the final salt, sodium methyl 2-sulfolaurate. smolecule.com Maintaining the pH during this step is critical to prevent unwanted side reactions like saponification.
A study outlined a successful synthesis using chlorosulfonic acid as the sulfonating agent, which yielded a light-colored product with a high concentration of C12-MES. buct.edu.cn Another patented process describes sulfonation with SO₃ followed by bleaching with hydrogen peroxide to improve the product's color. google.com
Key Synthesis Parameters for Sodium Methyl 2-Sulfolaurate
| Parameter | Value/Condition | Source |
|---|---|---|
| Raw Materials | Lauric Acid, Methanol, Chlorosulfonic Acid/Sulfur Trioxide | smolecule.combuct.edu.cn |
| Esterifying Agent | Methanol | buct.edu.cn |
| Sulfonating Agent | Chlorosulfonic Acid | buct.edu.cn |
| Molar Ratio (Methyl Ester:Chlorosulfonic Acid) | 1:1.2 | buct.edu.cn |
| Aging Time (Sulfonation) | 60 minutes | buct.edu.cn |
| Neutralizing Agent | Sodium Carbonate / Sodium Hydroxide | smolecule.com |
Sodium methyl 2-sulfolaurate is valued for its excellent surfactant properties, which include strong cleansing and foaming capabilities combined with mildness to the skin. essentialsbycatalina.comtiiips.com It is more water-soluble and has better skin compatibility compared to some harsher surfactants. essentialsbycatalina.com These characteristics make it a desirable ingredient in personal care products like shampoos, body washes, and gentle cleansers. smolecule.comessentialsbycatalina.comtiiips.com It is also recognized for its rapid biodegradability. sci-hub.setiiips.com
Physicochemical Characteristics of Sodium Methyl 2-Sulfolaurate (C12-MES)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₅NaO₅S | nih.gov |
| Molecular Weight | 316.39 g/mol | nih.gov |
| Appearance | White powder or granules | tiiips.com |
| HLB (Hydrophile-Lipophile Balance) Value | 14.7 | buct.edu.cn |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28 °C) | buct.edu.cn |
| Krafft Point | Below 0 °C | buct.edu.cn |
Preparation and Properties of Other Alpha-Sulfonated Fatty Acid Esters
Alpha-sulfonated fatty acid esters (α-SFEs) are a class of anionic surfactants that include sodium methyl 2-sulfolaurate as a specific member. sci-hub.se The general structure consists of a fatty acid chain with a sulfonate group on the alpha-carbon (the carbon adjacent to the carbonyl group) and an ester group. sci-hub.se The properties of these surfactants can be fine-tuned by varying the length of both the fatty acid chain and the alkyl group of the ester. researchgate.net
The preparation of α-SFEs generally follows two main pathways:
Sulfonation of a Fatty Acid Ester: This is the most common method, where a pre-made fatty acid ester (like methyl stearate) is reacted with a strong sulfonating agent such as sulfur trioxide. google.com This process requires careful control to ensure sulfonation occurs at the alpha position and to minimize the formation of undesirable by-products. google.com
Esterification of a Sulfonated Fatty Acid: In this alternative route, the fatty acid is first sulfonated and then esterified with an alcohol. google.compatsnap.com This method can be advantageous as the sulfonation of a fatty acid can be faster than that of its ester. google.com However, the increased viscosity of the sulfonated fatty acid can present processing challenges. google.com
Comparison of Preparation Methods for α-SFEs
| Method | Description | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| Sulfonation of Fatty Acid Ester | A fatty acid ester is directly reacted with a sulfonating agent like SO₃. | Common industrial practice. | Can produce darker products and by-products if not controlled; sulfonation can be slow. | google.comgoogle.com |
| Esterification of Sulfonated Fatty Acid | A fatty acid is first sulfonated and then esterified with an alcohol. | High speed of sulfonation reaction. | The sulfonated product has a high viscosity, which can complicate handling and processing. | google.com |
The properties of α-SFEs are highly dependent on their molecular structure, specifically the total number of carbon atoms in the hydrophobic alkyl chains of the fatty acid and the alcohol. researchgate.net
Hard Water Tolerance: α-SFEs exhibit excellent stability and performance in hard water, a significant advantage over many other anionic surfactants. researchgate.net This is attributed to the properties of their calcium salts. researchgate.net
Krafft Point: Many α-SFEs have very low Krafft points (below 0°C), which means they remain soluble and effective in cold water. buct.edu.cnresearchgate.net
Detergency and Foaming: The detergency of α-SFEs is often superior to that of traditional surfactants like linear alkylbenzene sulfonates (LABS), especially in the absence of builders and in hard water. chemicalindustriessecrets.com Foaming properties are generally better for esters derived from shorter-chain fatty acids (C12-C14) compared to longer-chain ones (C16-C18). chemicalindustriessecrets.com For instance, alpha-sulfo methyl tallowate is known to be a low-foaming detergent. chemicalindustriessecrets.com
Biodegradability: α-SFEs are known for being readily biodegradable, making them an environmentally friendlier option compared to some petroleum-based surfactants. sci-hub.seresearchgate.net
The relationship between the alkyl chain length and the surfactant's properties allows for the creation of α-SFEs with specific characteristics, such as high detergency with low foam, making them suitable for a wide range of applications from laundry detergents to industrial cleaners. researchgate.netchemicalindustriessecrets.com
Table of Mentioned Compounds
| Compound Name | Other Names/Abbreviations | Molecular Formula |
|---|---|---|
| This compound | Disodium α-sulfo fatty acids | C₁₂H₂₂Na₂O₅S |
| Sodium Methyl 2-Sulfolaurate | C12-MES, Methyl Laurate alpha-Sulfonic Acid Sodium Salt | C₁₃H₂₅NaO₅S |
| Lauric Acid | Dodecanoic acid | C₁₂H₂₄O₂ |
| Methanol | Methyl alcohol | CH₄O |
| Methyl Laurate | Methyl dodecanoate | C₁₃H₂₆O₂ |
| Sulfur Trioxide | SO₃ | |
| Chlorosulfonic Acid | HSO₃Cl | |
| Sodium Hydroxide | NaOH | |
| Sodium Carbonate | Na₂CO₃ | |
| Hydrogen Peroxide | H₂O₂ | |
| Alpha-Sulfonated Fatty Acid Esters | α-SFEs, FES | Variable |
| Linear Alkylbenzene Sulfonate | LABS | Variable |
Colloidal and Interfacial Behavior of Disodium 2 Sulfolaurate
Surface Activity and Interfacial Tension Reduction Mechanisms
Surfactants, or surface-active agents, are amphiphilic compounds that position themselves at the interface between two immiscible phases, such as oil and water or air and water, to reduce the tension between them. 2m-holdings.commdpi.com Disodium (B8443419) 2-sulfolaurate, by adsorbing at these interfaces, disrupts the cohesive energy, leading to a significant reduction in surface and interfacial tension (IFT). rsc.org
The primary mechanism for this reduction involves the molecular structure of the surfactant. The hydrophobic tail orients itself away from the aqueous phase (into the air or oil phase), while the hydrophilic head remains in the water. 2m-holdings.com This arrangement lowers the free energy of the system. More specifically, the presence of surfactant molecules at the interface increases the disorder, or interfacial entropy, which contributes to a lower IFT. rsc.org This effect is particularly pronounced when surfactants are present at high concentrations at the interface. rsc.org
Research on the closely related compound, Sodium Methyl 2-Sulfolaurate, which is often used in combination with Disodium 2-sulfolaurate, demonstrates excellent surface activity. specialchem.com Studies have shown its ability to lower the surface tension of aqueous solutions to values as low as 27.6 mN/m in the presence of sodium chloride, highlighting the efficiency of this class of sulfolaurate surfactants. This ability to drastically lower interfacial tension is fundamental to its role in cleaning, foaming, and emulsification. mdpi.comwikipedia.org
Micellization Phenomena
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental characteristic of any surfactant. It is the specific concentration above which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles. wikipedia.org Below the CMC, the surfactant primarily exists as individual molecules (monomers), and the surface tension of the solution decreases sharply with increasing surfactant concentration. wikipedia.orgnepjol.info Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles, causing the surface tension to remain relatively constant. wikipedia.org
The CMC can be determined experimentally by monitoring a physical property of the solution that changes abruptly at the point of micellization. Common methods include:
Tensiometry: Measuring the surface tension as a function of surfactant concentration and identifying the breakpoint in the curve. nepjol.info
Conductivity: Measuring the electrical conductivity, which changes slope once charged micelles are formed.
Fluorometric Methods: Using fluorescent probes, like pyrene, whose spectral properties change upon moving from the polar aqueous environment to the nonpolar interior of a micelle. nih.govresearchgate.net
| Factor | Influence on CMC | Mechanism |
| Amphiphile Structure | An increase in the length of the hydrophobic tail decreases the CMC. Bulky head groups can increase the CMC. aatbio.com | Longer hydrophobic chains are less soluble in water, favoring aggregation at lower concentrations. aatbio.com Bulky structures can hinder the efficient packing of molecules into a micelle. aatbio.com |
| Electrolytes (Salts) | The addition of electrolytes to ionic surfactant solutions significantly lowers the CMC. aatbio.com | The added ions shield the electrostatic repulsion between the charged hydrophilic head groups, making it easier for them to pack together into a micelle. aatbio.com |
| Temperature | The effect is complex. Often, an increase in temperature initially lowers the CMC, but further increases can raise it. wikipedia.orgaatbio.com | Higher temperatures can decrease the hydration of the hydrophilic groups, which promotes micellization. However, very high temperatures can disrupt the structured water around the head groups, which disfavors micellization. aatbio.com |
| pH | The pH can alter the charge of the hydrophilic head group, thereby affecting the CMC. aatbio.com | For a surfactant like this compound with a carboxylate group, changes in pH could affect the degree of ionization, though its sulfonate group remains charged across a wide pH range. mdpi.com Generally, surfactants show good stability across a broad pH range. lerochem.euspecialchem.com |
| Additives | Organic additives like urea (B33335) can disrupt water structure and increase the CMC. aatbio.com | These substances can alter the solvent properties or interact with the surfactant molecules, affecting the thermodynamics of micellization. aatbio.com |
Micellar Architecture and Aggregation Dynamics
Above the critical micelle concentration, this compound molecules aggregate into various micellar structures. The specific architecture of these micelles—such as their shape, size, and aggregation number (the number of monomers per micelle)—is governed by factors like surfactant concentration, temperature, and ionic strength. nih.gov
Initially, at concentrations just above the CMC, surfactants typically form spherical micelles. As concentration increases, these can grow and transition into other shapes, such as rod-like or worm-like micelles. researchgate.net The aggregation process is a dynamic equilibrium. researchgate.net Monomers are constantly exchanging between the bulk solution and the micelles, and the micelles themselves are in a state of continuous formation and dissolution. researchgate.net This dynamic nature is crucial for the surfactant's function, allowing the system to respond to changes, such as the introduction of an oil phase to be emulsified. researchgate.net The aggregation number for similar anionic surfactants can range from dozens to over a hundred monomers, depending on the conditions. researchgate.net
Viscoelastic Properties and Micellar Thickening Mechanisms
This compound is known to function as a micellar thickener, meaning it can increase the viscosity of aqueous solutions without the need for traditional polymer thickeners. lerochem.euspecialchem.com This phenomenon is directly linked to the architecture of the micelles.
The thickening mechanism involves the transition from small, spherical micelles to much larger, elongated, and flexible worm-like micelles at higher surfactant concentrations or upon the addition of salt. researchgate.net These long, thread-like structures can entangle with each other, much like a network of polymer chains, creating a transient network that resists flow and thus increases the solution's viscosity. researchgate.net This imparts viscoelastic properties to the fluid, meaning it exhibits both viscous (liquid-like) and elastic (solid-like) characteristics. The formation of these entangled networks is a key attribute for creating highly viscous and aesthetically pleasing personal care products. researchgate.net
Foaming Characteristics and Foam Stability
This compound is valued for its excellent foaming properties, producing a foam that is described as extremely porous, stable, and creamy. artekas.comlerochem.eu Foam is a dispersion of a gas (typically air) in a liquid, and its formation and stability are governed by the surfactant's ability to reduce surface tension and form resilient films.
| Foaming Property | Description |
| Foam Generation | By significantly lowering the surface tension of water, the surfactant allows for the easy incorporation of air to create bubbles. |
| Foam Texture | The foam produced is characterized as creamy and rich, which enhances the sensory experience in products like body washes and shampoos. lerochem.euspecialchem.com |
| Foam Stability | This compound creates stable foams. artekas.com The surfactant molecules arrange at the air-water interface of the bubble film, creating a protective layer that resists rupture. Its stability is maintained across a wide pH and temperature range. lerochem.euspecialchem.com |
The stability of the foam is enhanced by the formation of a structured and resilient interfacial film around the gas bubbles. mdpi.com This film provides mechanical strength and reduces the rate at which the liquid drains from the foam structure, thus prolonging its lifetime.
Emulsification Performance and Emulsion Stability
An emulsion is a mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets within the other. ijirss.com this compound functions as an effective emulsifier and emulsion stabilizer. artekas.comknowde.com
Its performance is rooted in its ability to reduce the interfacial tension between the oil and water phases, which facilitates the breaking of large droplets into smaller ones during mixing. mdpi.comresearchgate.net Once the emulsion is formed, the surfactant molecules adsorb at the surface of the oil droplets, creating a protective barrier. This barrier prevents the droplets from coalescing, or merging, which is the primary cause of emulsion instability. researchgate.net The stability of emulsions is critical for the shelf-life and performance of many cosmetic and food products. ijirss.comresearchgate.net The effectiveness of an emulsifier can be influenced by factors such as pH, which can alter the charge and solubility of the emulsifier molecules. cnchemsino.com However, this compound is noted for its stability over a broad pH range, making it a robust emulsifier for various systems. specialchem.com
Interaction with Polymeric Systems and Other Surfactants
The performance of this compound can be significantly enhanced when combined with other chemical compounds, such as polymers and other surfactants. These interactions are crucial in the formulation of complex cosmetic products to achieve desired characteristics like viscosity, conditioning, and foam quality.
Synergistic Effects in Mixed Surfactant Formulations
When this compound is blended with other types of surfactants, it often exhibits synergistic effects. This synergy can lead to improved performance at lower concentrations than when each surfactant is used alone. mdpi.com For instance, mixing anionic surfactants like this compound with non-ionic or amphoteric surfactants can result in a reduction of the critical micelle concentration (CMC), the point at which surfactant molecules begin to form clusters called micelles. nih.govresearchgate.net This enhanced micelle formation contributes to better solubilization of oils and dirt. nih.gov
The interaction between different surfactants in a mixture can be influenced by factors such as the size of the hydrophilic headgroups and the branching of the hydrophobic tails. researchgate.net In ionic-nonionic surfactant blends, a key contributor to synergistic effects is the reduction in electrostatic repulsion between the ionic headgroups of the anionic surfactant due to the presence of the non-ionic surfactant. researchgate.net This allows for more efficient packing of the surfactant molecules at interfaces, leading to enhanced surface activity.
Interactive Data Table: Synergistic Properties in Mixed Surfactant Systems
| Property | Observation in Mixed Systems | Implication for Formulations |
| Critical Micelle Concentration (CMC) | Generally lower than the CMC of individual surfactants. researchgate.net | Increased efficiency at lower surfactant concentrations. mdpi.com |
| Surface Tension Reduction | More significant reduction in surface tension. | Enhanced wetting and spreading of the product. |
| Foaming | Can produce a richer, more stable foam. lerochem.eu | Improved sensory experience for the user. lerochem.eu |
| Solubilization | Increased capacity to dissolve oils and poorly soluble substances. nih.gov | More effective cleansing and delivery of active ingredients. |
Phase Behavior Studies (e.g., Krafft Point Analysis)
The phase behavior of a surfactant in water is a critical aspect of its performance, determining its solubility and the temperature range at which it is effective. A key parameter in this regard is the Krafft point.
The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration (CMC). researchgate.net Below the Krafft point, the surfactant exists as hydrated crystals with limited solubility. Above this temperature, the surfactant molecules form micelles, leading to a sharp increase in solubility. For a surfactant to be effective as a cleansing or foaming agent, the formulation's operating temperature must be above its Krafft point. researchgate.net
Interactive Data Table: Key Phase Behavior Parameters
| Parameter | Definition | Relevance for this compound |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. wikipedia.org | A fundamental property indicating the surfactant's efficiency. |
| Krafft Point | The temperature at which surfactant solubility equals its CMC. researchgate.net | Determines the minimum temperature for effective surfactant action. This compound is noted for its stability across a broad temperature range. lerochem.eu |
| Phase Diagrams | Maps illustrating the different phases (e.g., micellar, lamellar) a surfactant system forms at various concentrations and temperatures. | Essential for understanding and controlling the structure and properties of formulations containing this compound. |
Analytical Methodologies for Disodium 2 Sulfolaurate Characterization
Chromatographic Separation and Quantification Techniques
Chromatography is a fundamental analytical tool for separating the components of a mixture. For Disodium (B8443419) 2-sulfolaurate, various chromatographic methods are utilized to assess its purity, quantify its concentration, and detect byproducts or unreacted starting materials from its synthesis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of Disodium 2-sulfolaurate. It is frequently used to determine the purity of the final product, often achieving verification of purity levels greater than 98% after synthesis and purification steps like recrystallization. The method separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
The analysis of anionic surfactants like this compound often employs reversed-phase columns, such as C18, or specialized surfactant columns. researchgate.net For instance, an Acclaim C18 Surfactant column can be used to separate ethoxylated alkyl sulfosuccinates. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), to ensure effective separation. researchgate.netresearchgate.net Detection can be achieved using various detectors, including conductimetric detectors or universal detectors like the Evaporative Light Scattering Detector (ELSD), which are suitable for compounds lacking a strong UV chromophore. researchgate.netfoodengprog.org HPLC is effective in detecting impurities such as residual fatty acid esters.
Table 1: Example of HPLC Conditions for Anionic Surfactant Analysis
| Parameter | Condition |
| Column | Acclaim C18 Surfactant, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | 50% Acetonitrile, 50% 0.1 mol/L Ammonium Acetate in water (v/v) |
| Flow Rate | 1 mL/min |
| Detector | Conductimetric or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 25 µL |
| This table presents typical starting conditions for the analysis of related anionic surfactants, which can be adapted for this compound. researchgate.netresearchgate.net |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the identification and quantification of surfactants in complex mixtures and at low concentrations. researchgate.net UPLC utilizes smaller particle sizes in the stationary phase compared to HPLC, resulting in faster analysis times and improved resolution.
The UPLC-MS method has been successfully developed for the simultaneous identification and quantification of multiple surfactants in commercial products. researchgate.net For this compound and related compounds, such as fatty acids reacted with sulfur trioxide, UPLC-MS provides detailed molecular weight information and fragmentation patterns, confirming the identity of the analyte and any related impurities. industrialchemicals.gov.au The method often involves derivatizing unstable compounds; for example, unstable free sulfites can be detected as hydroxymethylsulfonate (HMS) after reaction with formaldehyde. lcms.cz
Thin-Layer Chromatography (TLC) is a versatile and rapid method used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis and for the initial screening of product purity by identifying the presence of starting materials or major byproducts. nih.gov In TLC, a sample is spotted onto a plate coated with an adsorbent (stationary phase), such as silica (B1680970) gel, and a solvent (mobile phase) is allowed to ascend the plate. aocs.org Separation occurs based on the differential affinity of the components for the stationary and mobile phases.
For separating fatty acid methyl esters (FAMEs), which are precursors to compounds like this compound, argentation TLC is a common approach. nih.govdss.go.th This involves impregnating the silica gel plate with silver nitrate, which enhances the separation of compounds based on the number and geometry of double bonds in their alkyl chains. aocs.orgdss.go.th Reversed-phase TLC (RPTLC) on plates with a nonpolar stationary phase can also be used to separate FAMEs based on their carbon chain length. dss.go.th
Capillary Electrophoresis (CE) has emerged as a routine technique for the separation and determination of surfactants, including anionic types like this compound. nih.gov This method separates ionic species based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. researchgate.net CE offers high separation efficiency and requires minimal sample volume. mst.edu
For anionic surfactants that may lack a UV-absorbing chromophore, indirect UV detection is often employed. epa.gov The resolution of complex surfactant mixtures, including homologues and isomers, can be significantly enhanced by adding modifiers like organic solvents or cyclodextrins to the buffer electrolyte. nih.gov While CE is highly efficient, its concentration detection limits can be higher than other methods, though this can be addressed with preconcentration steps for trace analysis. epa.gov
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques provide information about the functional groups present in the molecule and how atoms are connected.
Fourier Transform Infrared (FTIR) Spectroscopy is a primary tool for confirming the successful synthesis of this compound by identifying its key functional groups. researchgate.netscielo.br When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum plots absorbance versus wavenumber, creating a unique "molecular fingerprint."
The FTIR spectrum of a methyl ester sulfonate (MES) like this compound shows characteristic absorption bands that confirm its structure. researchgate.netnih.gov The presence of the sulfonate group (–SO₃⁻) is confirmed by strong stretching vibrations for S=O. nih.govuns.ac.idnih.gov Other key functional groups, such as the carbonyl (C=O) from the ester group and the C-H bonds of the laurate alkyl chain, also produce distinct peaks. nih.govanalis.com.my The identification of these characteristic peaks provides strong evidence that the sulfonation and neutralization reactions have successfully produced the target compound. scielo.bruns.ac.id
Table 2: Characteristic FTIR Absorption Bands for Methyl Ester Sulfonates
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2930-2850 | C-H (Alkyl Chain) | Asymmetric and Symmetric Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1420 | S=O (Sulfonate) | Stretching |
| ~1170-1050 | S=O (Sulfonate) | Stretching |
| ~970-870 | S-O (Sulfonate) | Stretching |
| This table summarizes key absorption regions for methyl ester sulfonates, including this compound, based on published spectroscopic data. nih.govuns.ac.idnih.govanalis.com.my |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. tandfonline.com It operates on the principle that atomic nuclei with a non-zero nuclear spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. tandfonline.com This frequency is highly dependent on the electron distribution around the nucleus, making NMR an excellent tool for probing the chemical environment of individual atoms within a molecule. tandfonline.com The most common types of NMR are proton (¹H) and carbon-13 (¹³C) spectroscopy. tandfonline.com
In the case of this compound, this alpha-proton would be adjacent to both a sulfonate group and a carboxylate group. Its signal would be a key diagnostic peak in the ¹H NMR spectrum. The rest of the long alkyl chain would produce a series of overlapping signals in the typical aliphatic region (approx. δ 0.8-1.6 ppm). The terminal methyl group (CH₃) would appear as a distinct triplet at the most upfield position, around δ 0.8-0.9 ppm. copernicus.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity between adjacent atoms. electrochemsci.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are estimated values based on general NMR principles and data from analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COO⁻) | - | ~175-180 |
| C2 (-CH(SO₃⁻)-) | ~3.5-4.0 | ~60-70 |
| C3 (-CH₂-) | ~1.6-1.8 | ~30-35 |
| C4-C10 (-CH₂-)n | ~1.2-1.4 | ~25-30 |
| C11 (-CH₂-) | ~1.2-1.4 | ~22-24 |
| C12 (-CH₃) | ~0.8-0.9 (triplet) | ~14 |
Ultraviolet-Visible (UV/VIS) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a substance. copernicus.org This technique is most effective for analyzing compounds containing chromophores—groups of atoms that absorb light at these wavelengths. researchgate.net Typical chromophores include systems with conjugated double bonds, aromatic rings, and other structures with delocalized π-electrons. thegoodscentscompany.com
The molecular structure of this compound consists of a saturated twelve-carbon alkyl chain, a carboxylate group, and a sulfonate group. This molecule lacks any significant chromophore that would absorb light in the conventional UV-Vis range of 200-800 nm. The electronic transitions available in its structure, such as those involving the non-bonding electrons of the oxygen atoms in the sulfonate and carboxylate groups, require higher energy (shorter wavelengths) for excitation, typically below 200 nm. researchgate.net
Consequently, a UV-Vis spectrum of a pure solution of this compound is expected to show no distinct absorption peaks and would be largely transparent in the near-UV and visible regions. This characteristic means that direct quantification or characterization by UV/Vis spectroscopy is not feasible. However, this property allows for the use of UV-transparent solvents like water or alcohols for analyses by other methods without interference from the solvent itself. researchgate.net While direct analysis is not possible, indirect spectrophotometric methods, often involving the formation of a colored complex, could be employed.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). chemicalbook.com LC-MS is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like surfactants. chemicalbook.comnih.gov
The analysis of this compound by LC/MS would involve its separation from a sample matrix using a reversed-phase HPLC column (e.g., C8 or C18). electrochemsci.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a modifier such as ammonium acetate to improve peak shape and ionization efficiency. electrochemsci.org
Following separation by the LC system, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is ideal for ionizing polar molecules like anionic surfactants. nih.gov In ESI, the analyte molecules are charged, creating ions that can be analyzed by the mass spectrometer. For this compound (C₁₂H₂₂Na₂O₅S, Molecular Weight: 324.35 g/mol ), detection would likely occur in negative ion mode. The expected ions for detection would include the singly charged ion [M-Na]⁻ at a mass-to-charge ratio (m/z) of approximately 301.1 and the doubly charged ion [M-2Na]²⁻ at an m/z of approximately 139.5.
Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity, monitoring specific fragmentation patterns of the parent ion to confirm its identity and quantify it with high accuracy. metrohm.com
Electrochemical Analysis Methods
Electrochemical methods, particularly potentiometric titration using ion-selective electrodes (ISEs), are widely used for the quantification of anionic surfactants in various products. electrochemsci.org These methods are advantageous because they are rapid, cost-effective, and can be automated, avoiding the use of hazardous chlorinated solvents required in classical two-phase titration methods. irb.hr
The determination of this compound would involve a potentiometric titration. In this procedure, the sample solution containing the anionic surfactant is titrated with a standard solution of a cationic surfactant, which acts as the titrant. srce.hr Common cationic titrants include cetylpyridinium (B1207926) chloride (CPC), benzethonium (B1203444) chloride (Hyamine® 1622), or 1,3-didecyl-2-methylimidazolium chloride (DMIC). irb.hrsrce.hr
The core of the method is the ion-selective electrode, which serves as the endpoint indicator. These electrodes typically consist of a PVC membrane impregnated with an ion-pair complex that is selective for surfactant ions. tandfonline.com For an anionic surfactant sensor, the membrane might contain the ion-pair of a lipophilic cation (e.g., a quaternary ammonium salt) and a lipophilic anion. electrochemsci.org
During the titration, the cationic titrant reacts with the anionic surfactant (this compound) to form a water-insoluble ion-pair complex. electrochemsci.org The ISE responds to the activity of the free anionic surfactant in the solution. As the titrant is added, the concentration of free anionic surfactant decreases, causing a gradual change in the electrode's potential. electrochemsci.org At the equivalence point, where all the anionic surfactant has been consumed, a sharp change in potential occurs due to the presence of excess cationic titrant. srce.hr This inflection point in the titration curve is used to determine the concentration of the anionic surfactant with high precision. mdpi.com
Method Validation and Performance Metrics in Surfactant Analysis
Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. For the analysis of surfactants like this compound, method validation involves establishing key performance metrics to demonstrate reliability, accuracy, and precision. The primary validation criteria include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery).
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. For surfactant analysis using techniques like LC-MS or HPLC, calibration curves are generated, and the correlation coefficient (r²) is calculated. A value greater than 0.99 is typically considered evidence of good linearity. Studies on various surfactants show correlation coefficients are often greater than 0.98. electrochemsci.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For anionic surfactants analyzed by HPLC or UPLC-MS, LODs can range from 0.07 to 16.55 mg/L, and LOQs can range from 0.30 to 21.83 mg/L, depending on the specific compound and detector used. electrochemsci.org
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For surfactant analysis, precision values are often required to be below 15%, with typical values ranging from 0.10% to 11.70%. electrochemsci.org
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries for surfactant analysis are generally expected to be within the range of 80-120%. electrochemsci.org Published methods for various surfactants report recoveries between 84% and 115%. electrochemsci.org
Table 2: Typical Method Validation Performance Metrics for Anionic Surfactant Analysis
| Performance Metric | Typical Acceptance Criteria/Range | Source |
| Linearity (Correlation Coefficient, r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.09 - 16.55 mg/L | |
| Limit of Quantification (LOQ) | 0.30 - 26.4 μg/mL | electrochemsci.org |
| Precision (Relative Standard Deviation, RSD) | < 15% (typically 0.1% - 11.7%) | electrochemsci.org |
| Accuracy (Recovery) | 80% - 120% (typically 84% - 115%) | electrochemsci.org |
Environmental Science and Ecotoxicological Research on Disodium 2 Sulfolaurate
Environmental Partitioning and Transport Mechanisms
The journey of Disodium (B8443419) 2-sulfolaurate from a consumer product to the environment is primarily through wastewater streams. Its physical and chemical properties, such as its water solubility, govern its distribution and transport in aquatic systems and its behavior within treatment facilities. handymade.store
Following its use in rinse-off cosmetic and cleaning products, Disodium 2-sulfolaurate is primarily released into the sewer system. industrialchemicals.gov.au As a water-soluble compound, it dissolves in the wastewater and is transported to municipal sewage treatment plants. handymade.store If released into the environment without adequate treatment, it has the potential to be harmful to aquatic organisms. lerochem.eu The effective removal in treatment plants is therefore essential to minimize its concentration in surface waters and mitigate potential ecotoxicological effects. ontosight.ai
In a typical wastewater treatment plant (WWTP), this compound undergoes significant removal. industrialchemicals.gov.au The main removal mechanism is biodegradation during the secondary treatment stage, which commonly uses an aerobic activated sludge process. semanticscholar.org The "readily biodegradable" nature of the surfactant means that microorganisms in the activated sludge can effectively break it down. artekas.com
Aquatic Ecotoxicological Assessment
The ecotoxicological assessment of a chemical like this compound is crucial to understanding its potential environmental impact. erasm.org This involves evaluating its effects on various aquatic organisms and determining concentrations at which it is considered safe for the environment.
Studies have shown that this compound can be toxic to aquatic life, particularly with long-lasting effects. sprouts.comstructpim.com The acute toxicity of this compound to different aquatic organisms has been evaluated in several studies.
For fish, the 96-hour median lethal concentration (LC50) has been reported to be 4.7 mg/L. sprouts.com Another study on Oncorhynchus mykiss (rainbow trout) found the 96-hour LC50 to be greater than 100 mg/L, suggesting that the substance is not harmful to fish at that concentration. europa.eu
The 48-hour median effective concentration (EC50) for Daphnia (water fleas) has been measured at 46 mg/L. europa.eu A chronic toxicity study on Daphnia determined a No-Observed-Effect-Concentration (NOEC) of 10.0 mg/L. industrialchemicals.gov.au
For algae, the 96-hour EC50 has been reported as 9.27 mg/L. europa.eu
It is important to note that while some studies indicate moderate toxicity, the substance is also expected to be readily biodegradable, which can mitigate its long-term impact on aquatic environments. sprouts.comeuropa.eu
Interactive Data Table: Aquatic Toxicity of this compound
| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |
| Fish | 96 hours | LC50 | 4.7 | sprouts.com |
| Oncorhynchus mykiss | 96 hours | LC50 | >100 | europa.eu |
| Daphnia | 48 hours | EC50 | 46 | europa.eu |
| Daphnia | 21 days | NOEC | 10.0 | industrialchemicals.gov.au |
| Algae | 96 hours | EC50 | 9.27 | europa.eu |
The Predicted No-Effect Concentration (PNEC) is a crucial metric in environmental risk assessment. sintef.no It represents the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. ecetoc.org The PNEC is typically derived from ecotoxicological data by applying an assessment factor to the lowest reliable toxicity value. ecetoc.org
For the aquatic compartment, the PNEC for this compound can be calculated based on the available chronic toxicity data. Using the chronic NOEC of 10.0 mg/L for Daphnia and an assessment factor of 50 (as acute data for three trophic levels and one chronic endpoint are available), the aquatic PNEC is calculated to be 200 µg/L. industrialchemicals.gov.au The selection of the assessment factor depends on the quantity and quality of the available ecotoxicological data. ecetoc.org
Environmental risk assessment for chemicals like this compound often employs the risk quotient (RQ) method, which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). erasm.orgnih.gov The PEC is the estimated concentration of a chemical in the environment, while the PNEC is the concentration at which no adverse effects are expected. sintef.noecetoc.org
A PEC/PNEC ratio less than or equal to 1 indicates that the chemical is not expected to pose an unreasonable risk to the environment. erasm.orgindustrialchemicals.gov.au Conversely, a ratio greater than 1 suggests a potential for adverse environmental effects. sintef.no
The PEC is determined by considering the substance's usage patterns, release into the environment, and its fate and distribution in various environmental compartments like water, soil, and sediment. heraproject.comnih.gov For surfactants used in consumer products, a significant portion enters the wastewater stream and is treated in sewage treatment plants, where biodegradation and sorption to sludge are major removal pathways. heraproject.comnih.gov
Based on the PEC/PNEC ratio, one assessment concluded that this compound is not considered to pose an unreasonable risk to the environment. industrialchemicals.gov.au
Comparative Environmental Impact Studies with Alternative Surfactants
This compound is often presented as a more environmentally friendly alternative to traditional surfactants. lerochem.eu Comparative studies are essential to validate these claims.
One common comparison is with linear alkylbenzene sulfonates (LAS), a widely used anionic surfactant derived from petroleum. researchgate.net While LAS is biodegradable, there is a push towards surfactants from renewable resources like this compound. researchgate.net
Another class of surfactants, alkylphenol ethoxylates (APEs), and their degradation products have been shown to be more toxic than their parent compounds. nih.gov In contrast, this compound is readily biodegradable. sprouts.combasf.com
Furthermore, this compound is positioned as an alternative to sulfate-containing surfactants like Sodium Lauryl Sulfate (B86663) (SLS) and Sodium Lauryl Ether Sulfate (SLES), which have faced scrutiny over potential by-products. maha.asia
The performance of this compound can be enhanced when combined with other surfactants like Cocamidopropyl Betaine (CAPB) and Alkylpolyglucosides (APG), which are also known for their favorable environmental profiles. basf.combasf.com
Sustainability and Renewable Resource Considerations in Production and Use
A significant aspect of the environmental profile of this compound is its origin from renewable resources. tiiips.combasf.comsintef.nohandymade.store It is typically derived from fatty acids from sources like coconut or palm kernel oil. tiiips.comhandymade.storegoogleapis.com The use of renewable feedstocks is a key component of a more sustainable and circular economy in the chemical industry. elsevier.com
The entire life cycle of a product, from raw material extraction to end-of-life, needs to be considered for a comprehensive sustainability assessment. elsevier.comlifecycleinitiative.orgenvironmentalacademy.org For this compound, its derivation from renewable sources and its biodegradability contribute positively to its life cycle assessment.
Advanced Research Applications of Disodium 2 Sulfolaurate in Chemical Systems
Role in Polymerization Processes
In the field of polymer science, the effectiveness of an emulsifier is critical to controlling the synthesis and final properties of a polymer latex. Disodium (B8443419) 2-sulfolaurate has been investigated for its performance in such applications, particularly in emulsion polymerization.
Disodium 2-sulfolaurate and its related salt, sodium methyl 2-sulfolaurate, have been successfully used as emulsifiers in acrylate (B77674) emulsion polymerization. buct.edu.cn Emulsion polymerization is a process where monomers (in this case, acrylates) are polymerized in an emulsion, typically water-based, with the aid of a surfactant to form a stable dispersion of polymer particles known as a latex. nih.govmdpi.com The choice of emulsifier is crucial as it influences reaction kinetics, particle nucleation, and the stability of the final latex. google.compcimag.com
In a study utilizing a closely related methyl ester sulfonate (C12-MES) as the emulsifier for acrylate polymerization, the resulting acrylate emulsions demonstrated good stability. buct.edu.cn The surfactant's ability to effectively reduce surface tension and form stable micelles allows for the successful polymerization of acrylate monomers into a stable latex. ontosight.aicosmileeurope.eu This performance highlights its potential as a functional alternative to other surfactants in the synthesis of acrylic polymers for various applications, including coatings and adhesives. itu.edu.tr
The characteristics of the emulsifier directly influence the final polymer latex properties, including the average particle diameter and the polydispersity index (PDI). A narrow particle size distribution (a low PDI) is often desirable for ensuring consistent performance in the final application. youtube.com
Research on the use of sulfolaurate derivatives as emulsifiers in acrylate emulsion polymerization has shown effective control over these parameters. The study demonstrated that the resulting latex particles exhibited diameters in the range of 100 to 200 nanometers. Furthermore, the polydispersity of the latex particles was very low, with a PDI of less than 0.015, indicating a very uniform particle size distribution. buct.edu.cn The ability to produce stable emulsions with small, uniform particle sizes is a significant advantage in many applications. nih.govrmiq.org
Table 1: Performance of Sulfolaurate Derivative in Acrylate Emulsion Polymerization This table presents findings from a study on the use of a sulfolaurate derivative as an emulsifier in the polymerization of acrylates.
| Parameter | Resulting Value |
|---|---|
| Latex Particle Diameter | 100 - 200 nm |
Source: Journal of Beijing University of Chemical Technology, 2011. buct.edu.cn
Structure-Activity Relationships and Performance Optimization
The efficacy and versatility of this compound as a surfactant are deeply rooted in its distinct molecular architecture. Understanding the relationship between its structure and function is paramount for its application in advanced chemical systems. Furthermore, this knowledge underpins the design principles aimed at optimizing its performance for specific applications.
Correlating Molecular Structure with Surfactant Efficacy
This compound, the disodium salt of 2-sulfolauric acid, possesses a molecular structure that makes it an effective and mild anionic surfactant. tiiips.com Its performance characteristics, such as cleansing ability, foaming properties, and mildness, are direct consequences of its constituent chemical groups. ontosight.aiartekas.com
The molecule consists of two primary components: a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.
Hydrophobic Tail: This is a 12-carbon lauryl chain (derived from lauric acid). tiiips.com The length of this alkyl chain is crucial for the surfactant's ability to interact with and solubilize oils and greasy soils, which is the fundamental mechanism of cleansing.
Hydrophilic Head: The head of the molecule contains a sulfonate group (-SO₃⁻). tiiips.com Unlike sulfate (B86663) groups found in many traditional surfactants, the sulfonate group in this compound is less prone to hydrolysis and contributes to the compound's stability across a wide pH range. basf.us This sulfonate group is highly water-soluble and is primarily responsible for the surfactant's mildness to skin and mucous membranes. artekas.combasf.us
The following table summarizes the key structure-efficacy correlations for this compound.
| Molecular Feature | Chemical Group | Resulting Performance Characteristic | Source(s) |
| Hydrophobic Tail | Lauryl C12 Alkyl Chain | Effective at solubilizing oils and dirt for cleansing. | tiiips.com |
| Hydrophilic Head | Sulfonate Group (-SO₃⁻) | Confers high water solubility, mildness to skin and eyes, and stability across a broad pH range. | tiiips.comartekas.combasf.us |
| Overall Amphiphilic Structure | Combination of Hydrophobic Tail and Hydrophilic Head | Reduces surface tension, enabling emulsification and foaming. Creates a rich, creamy, and stable lather. | ontosight.aibasf.us |
| Specific Anionic Head Group | Sulfonate Group | Enhances the performance and deposition of cationic polymers used for hair conditioning. | basf.uslerochem.eu |
Design Principles for Enhanced Surfactant Performance
Optimizing the performance of this compound in a formulation involves strategic design principles that leverage its inherent properties while mitigating potential limitations. The primary approach is not to alter the molecule itself, but to combine it with other components to create synergistic systems.
Co-Surfactant Systems: A key design principle for enhancing the performance of this compound is its combination with co-surfactants. basf.com Research has shown that its efficacy is significantly improved when used in conjunction with amphoteric surfactants like Cocamidopropyl Betaine (CAPB) or non-ionic surfactants like Alkylpolyglucosides (APG). basf.usbasf.com These combinations create "tunable" surfactant systems where properties such as viscosity, foam volume, and clarity can be precisely controlled to meet specific formulation requirements. basf.com Using this compound as a secondary surfactant can also help mitigate the irritation potential of harsher primary surfactants. lerochem.eu
Structured Surfactant Systems: this compound can be a key component in the formation of structured surfactant liquids. ulprospector.com These systems are created by combining specific ratios of anionic, amphoteric, and non-ionic surfactants to form liquid crystal lamellar phases. ulprospector.com These phases create a network of multilamellar vesicles that can suspend insoluble oils, silicones, or exfoliating particles while maintaining a pourable viscosity. This is achieved due to the system's high yield value and shear-thinning rheology. ulprospector.com The design principle involves selecting surfactant combinations that achieve the correct geometry or critical packing parameter to form these ordered structures.
Predictive Modeling and Virtual Prototyping: Advanced design principles now incorporate digital tools and predictive modeling. For example, BASF has developed the "SFA Formulator," a digital service built on extensive experimental data for the this compound (SFA)/CAPB/APG surfactant system. basf.com This tool allows formulators to virtually prototype and predict key properties of liquid formulations, such as:
Clarity
Foam performance
Viscosity
Naturality
By inputting desired parameters, the tool can generate the optimal ratio of the surfactants, streamlining development and reducing time-to-market. basf.com
The table below illustrates how a tunable surfactant system can be designed to meet different performance targets.
| Performance Target | Design Principle | Example Co-Surfactants | Resulting System Property | Source(s) |
| Ultra-Mild Cleansing | Combine with amphoteric and non-ionic co-surfactants to reduce overall irritation potential. | Cocamidopropyl Betaine (CAPB), Lauryl Glucoside (APG) | Creates a gentle system suitable for baby care or sensitive skin products. | basf.usbasf.com |
| Viscosity Building | Utilize as a micellar thickener in combination with co-surfactants. | Cocamidopropyl Betaine (CAPB) | Enables viscosity build-up without the need for traditional thickening polymers. | basf.usbasf.com |
| Enhanced Conditioning | Formulate with cationic polymers. | Polyquaternium-10 | Improves the deposition of the conditioning polymer onto the hair shaft. | basf.uslerochem.eu |
| Suspension of Insoluble Oils | Formulate as part of a structured surfactant system. | Cocamidopropyl Betaine, Cocamide MEA, Isostearic acid | Creates a lamellar liquid crystal phase with high yield value to suspend particles. | ulprospector.com |
Q & A
Q. What are the key structural and physicochemical properties of disodium 2-sulfolaurate (DSL) that influence its surfactant behavior?
DSL (C₁₂H₂₂Na₂O₅S) is an anionic surfactant with a sulfonated lauric acid backbone, enabling strong hydrophilic-lipophilic balance (HLB). Key properties include:
- Molecular weight : 324.34 g/mol .
- Stability : Maintains functionality across pH 4–9 and a wide temperature range .
- Foaming and cleansing efficiency : Derived from its sulfonate group, which enhances water solubility and interfacial activity . Methodological focus: Use nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm sulfonate group presence and hydrocarbon chain conformation .
Q. How can researchers optimize the synthesis of DSL for high purity and yield?
DSL is synthesized via sulfonation of lauric acid followed by neutralization with sodium hydroxide. Critical steps include:
- Sulfonation control : Monitor reaction temperature (typically 80–100°C) to avoid over-sulfonation .
- Neutralization pH : Maintain pH 7–8 during sodium salt formation to ensure complete neutralization . Methodological focus: Use high-performance liquid chromatography (HPLC) to quantify residual reactants and validate purity (>98%) .
Q. What analytical techniques are recommended for quantifying DSL in complex formulations?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) for separation from co-surfactants like cocamidopropyl betaine .
- Titration : Conduct two-phase titration with hyamine 1622 to determine anionic surfactant content .
Advanced Research Questions
Q. How does DSL interact with cationic polymers in hair care formulations, and what experimental designs can elucidate deposition mechanisms?
DSL’s anionic nature promotes electrostatic binding to cationic polymers (e.g., polyquaternium-7), enhancing hair conditioning. Methodological focus:
- Use fluorescence microscopy with labeled polymers to visualize deposition on hair fibers .
- Measure zeta potential changes in surfactant-polymer complexes to assess binding efficiency .
Q. What experimental approaches resolve contradictions in DSL’s compatibility with high-electrolyte formulations?
While DSL is stable in high-electrolyte systems (e.g., shampoos with sodium chloride), some studies note reduced foaming at >5% NaCl. Methodological focus:
Q. How can researchers assess DSL’s environmental impact, given limited ecotoxicological data?
Current safety data gaps include aquatic toxicity and biodegradability. Methodological focus:
Q. What strategies improve DSL’s stability in transparent formulations with pH < 5?
DSL’s sulfonate group hydrolyzes at pH < 4, limiting acidic applications. Methodological focus:
- Stabilize via co-surfactant systems (e.g., nonionic glucosides) to buffer pH and reduce hydrolysis .
- Monitor degradation kinetics using accelerated stability testing (40°C/75% RH for 3 months) .
Data Contradiction Analysis
Q. Why do studies report conflicting shelf-life estimates for DSL in liquid formulations?
Discrepancies arise from storage conditions (e.g., exposure to light, oxygen) and formulation additives. Methodological focus:
- Compare degradation rates in inert vs. aerobic environments using gas chromatography-mass spectrometry (GC-MS) to track oxidation byproducts .
- Validate shelf-life claims via real-time stability studies aligned with ICH Q1A guidelines .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
